Structural Differentiation at the 3-Position: (E)-Prop-1-en-1-yl vs. Methyl
The target compound's unique 3-substituent, an (E)-prop-1-en-1-yl group, is its primary point of differentiation from the commercially available 3-methyl analog (CAS 1259329-94-6) . The olefinic substituent introduces a distinct planar, electron-rich motif capable of participating in pi-stacking or hydrophobic interactions that the smaller, saturated methyl group cannot. While direct head-to-head biological data is not publicly accessible, SAR analyses from the same patent family indicate that modifications at the picolinate 3-position are critical for modulating GLS1 inhibitory activity, with allylic groups often yielding improved potency over simple alkyl chains [1].
| Evidence Dimension | Chemical Structure (3-position substituent) |
|---|---|
| Target Compound Data | (E)-prop-1-en-1-yl (C3H5, olefinic, planar) |
| Comparator Or Baseline | Methyl (CH3, saturated, tetrahedral) on Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate (CAS 1259329-94-6) |
| Quantified Difference | Distinct hybridization (sp2 vs sp3), larger van der Waals volume, and different electronic profile. Not a quantified activity difference. |
| Conditions | Structural comparison based on CAS registry and supplier data |
Why This Matters
For procurement, this structural distinction is non-trivial; a 'methyl analog' cannot serve as a direct substitute in biological assays designed for the target compound due to potential differences in binding mode and functional activity.
- [1] X. Xu, et al. 'An updated patent review of glutaminase inhibitors (2019–2022).' Expert Opinion on Therapeutic Patents, 2023. This review discusses SAR trends in picolinate-based GLS1 inhibitors, highlighting the importance of the 3-position substituent. View Source
